Ethyl 4-cyano-3-methyl-5-(2-(4-(methylsulfonyl)phenyl)acetamido)thiophene-2-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives, such as the compound , often involves heterocyclization of various substrates . Typical synthetic methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . It also contains a cyano group (CN), a methylsulfonyl group (CH3SO2), and an acetamido group (CH3CONH2) attached to the thiophene ring.Scientific Research Applications
Synthesis and Dye Applications
Ethyl 2-acetamido-3-cyano-5-carbethoxy thiophene-4-acetic acid ester, a closely related compound, has been synthesized using the Gewald reaction. This thiophene derivative has been used to create novel styryl dyes, exhibiting unique fluorescence in solution and dyeing properties on polyester materials (Rangnekar & Sabnis, 2007).
Carbohydrate Chemistry
The [1-cyano-2-(2-iodophenyl)]ethylidene group, similar in structure, has been introduced as an acetal-protecting group for carbohydrate thioglycoside donors. This group shows strong beta-selectivity with thiomannoside donors and is useful in the synthesis of beta-rhamnopyranosides (Crich & Bowers, 2006).
Antibacterial and Sulfonamide Derivatives
Ethyl 5-cyano-6-mercaptonicotinate derivatives, structurally related, have been explored for their antibacterial activity. These derivatives have been used to synthesize various sulfonamide moieties, demonstrating significant antibacterial properties (Gad-Elkareem & El-Adasy, 2010).
Gewald Reaction in Organic Synthesis
A four-component Gewald reaction under aqueous conditions has been employed for the efficient synthesis of 2-amino-3-carboxamide derivatives of thiophene. This method involves ethyl cyanoacetate, an α-methylene carbonyl compound, an amine, and elemental sulfur (Abaee & Cheraghi, 2013).
Antioxidant and Anti-inflammatory Activities
A series of novel compounds, ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates, have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. These compounds showed significant activity in various in vitro and in vivo models (Madhavi & Sreeramya, 2017).
Safety and Hazards
The safety and hazards associated with this compound are not specified in the available resources. As a research chemical, it is not intended for human or veterinary use.
Future Directions
Thiophene derivatives, such as the compound , have attracted the interest of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may focus on exploring the biological activities of this compound and developing new synthesis methods for thiophene derivatives.
Mechanism of Action
Target of Action
Similar compounds have been known to target a wide range of proteins, including cyclooxygenases cox-1 and cox-2 .
Mode of Action
It’s worth noting that the suzuki–miyaura (sm) coupling reaction, which is commonly used in the synthesis of such compounds, involves the formation of a new carbon-carbon bond through the interaction of palladium with electrophilic organic groups .
Biochemical Pathways
Compounds synthesized through the suzuki–miyaura coupling reaction are known to participate in a variety of biochemical processes .
Pharmacokinetics
Thiophene, a significant component of the compound, is known to be soluble in most organic solvents but insoluble in water , which could impact its bioavailability.
Result of Action
Synthetic thiophene derivatives have been reported to exhibit a range of biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Action Environment
The stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Properties
IUPAC Name |
ethyl 4-cyano-3-methyl-5-[[2-(4-methylsulfonylphenyl)acetyl]amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S2/c1-4-25-18(22)16-11(2)14(10-19)17(26-16)20-15(21)9-12-5-7-13(8-6-12)27(3,23)24/h5-8H,4,9H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GROPRTSEAPVVKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)C)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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